An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate
Abstract: This technical guide provides a comprehensive examination of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate, a substituted aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. We will explore its structural features, plausible synthetic routes, predicted spectroscopic profile, and key chemical reactivities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique functional group array for the synthesis of novel derivatives and lead compounds.
Molecular Structure and Physicochemical Profile
Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate (CAS No. 1315374-62-9) is a polysubstituted benzene derivative featuring an ethyl ester, a nitro group, a chlorine atom, and a piperidinyl moiety.[1] This combination of electron-withdrawing (nitro, chloro, ester) and electron-donating (piperidinyl amine) groups on a central aromatic ring creates a unique electronic and steric environment, defining its reactivity and potential applications.
Caption: Chemical structure of Ethyl 3-chloro-5-nitro-4-(piperidin-1-yl)benzoate.
Physicochemical Data Summary
The structural properties of a molecule are critical predictors of its behavior in both chemical and biological systems. The calculated LogP suggests moderate lipophilicity, while the Topological Polar Surface Area (TPSA) indicates it may have reasonable cell permeability.
| Property | Value | Source |
| CAS Number | 1315374-62-9 | [1] |
| Molecular Formula | C₁₄H₁₇ClN₂O₄ | [1] |
| Molecular Weight | 312.75 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 72.68 Ų | [1] |
| Predicted LogP | 3.4152 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Rotatable Bonds | 4 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Proposed Synthesis and Purification
Retrosynthetic Analysis & Proposed Forward Synthesis
The most plausible disconnection is at the C-N bond between the aromatic ring and the piperidine moiety. This suggests a reaction between a suitable dichlorinated nitrobenzoate precursor and piperidine. The chlorine atom at the 4-position is activated towards nucleophilic attack by the two electron-withdrawing groups (nitro and ester) in the ortho and para positions, respectively.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product structure can be confirmed by spectroscopic methods.
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Reagent Preparation: To a solution of Ethyl 3,4-dichloro-5-nitrobenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF, ~0.5 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as a base to scavenge the HCl byproduct.
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Causality: K₂CO₃ is an effective, non-nucleophilic base suitable for this transformation. DMF is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SₙAr reaction.
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Nucleophilic Addition: Add piperidine (1.2 eq) dropwise to the stirring mixture at room temperature.
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Causality: A slight excess of the nucleophile ensures the complete consumption of the starting material. The reaction is typically selective for the more activated 4-position chlorine.
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Reaction: Heat the reaction mixture to 100°C and stir for 4-8 hours, monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).
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Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. This will precipitate the organic product.
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Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
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Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield the pure product.
Spectroscopic and Analytical Characterization (Predicted)
No public experimental spectra are available. The following is a theoretical analysis based on the chemical structure and known spectroscopic data of analogous compounds.[2]
| Technique | Predicted Observations |
| ¹H NMR | Aromatic Protons: Two doublets (or singlets, depending on coupling) expected in the δ 7.5-8.5 ppm region. Ethyl Group: A quartet (~δ 4.4 ppm) for the -OCH₂- protons and a triplet (~δ 1.4 ppm) for the -CH₃ protons. Piperidine Protons: Multiple broad signals in the δ 3.0-3.5 ppm region for the four protons adjacent to the nitrogen and in the δ 1.6-1.9 ppm region for the remaining six protons. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 164-166 ppm. Aromatic Carbons: Six distinct signals between δ 120-155 ppm. Ethyl Carbons: Signals around δ 62 ppm (-OCH₂-) and δ 14 ppm (-CH₃). Piperidine Carbons: Signals in the δ 45-55 ppm range (for C-N) and δ 24-28 ppm range for the other carbons. |
| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z 312 and 314 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and fragmentation of the piperidine ring. |
| Infrared (IR) | C=O Stretch (Ester): Strong absorbance at ~1720-1730 cm⁻¹. N-O Stretch (Nitro): Two strong absorbances at ~1520-1540 cm⁻¹ (asymmetric) and ~1340-1360 cm⁻¹ (symmetric). C-Cl Stretch: Absorbance in the 800-600 cm⁻¹ region. |
Chemical Reactivity and Derivatization Potential
The molecule's value lies in its multiple functional groups, each serving as a handle for further chemical modification. This versatility makes it an attractive scaffold for building libraries of related compounds for screening.
